![molecular formula C20H24ClN5O2 B606494 Cathepsin inhibitor 1 CAS No. 225120-65-0](/img/structure/B606494.png)
Cathepsin inhibitor 1
Übersicht
Beschreibung
Cathepsin inhibitor 1 is a potent and selective inhibitor of Cathepsin, with pIC50s of 7.9, 6.7, 6.0, 5.5, and 5.2 for CatL, CatL2, CatS, CatK, and CatB, respectively . It plays a crucial role in various conditions that involve large biological systems such as autoimmune disease, cardiac repair, cardiomyopathy, heart valve disease, and atherosclerosis .
Chemical Reactions Analysis
The chemical reactions involving Cathepsin inhibitor 1 are not explicitly mentioned in the retrieved data .
Physical And Chemical Properties Analysis
Cathepsin Inhibitor 1 has a molecular formula of C20H24ClN5O2 and a molecular weight of 401.89 .
Wissenschaftliche Forschungsanwendungen
Cancer Immunotherapy
- Application Summary: Cathepsin S (CatS) inhibitors are being explored in cancer immunotherapy. CatS is a secreted cysteine protease that cleaves certain extracellular matrix proteins, regulates antigen presentation in antigen-presenting cells (APC), and promotes M2-type macrophage and dendritic cell polarization . It is overexpressed in many solid cancers and appears to promote an immune-suppressive and tumor-promoting microenvironment .
- Methods of Application: The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable. The targeting of these inhibitors to tumor-associated M2-type macrophages (TAM) is now more feasible using nanocarriers that are functionalized for a directed delivery .
- Results or Outcomes: While most data suggest that CatS inhibition or knockdown promotes anti-cancer immunity, cell-specific inhibition, especially in myeloid cells, is important for therapeutic efficacy .
Autoimmune Tissue Injury
- Application Summary: Cathepsin S (CatS) processing of the invariant chain-MHC-II complex inside antigen presenting cells is a central pathomechanism of autoimmune diseases . CatS is released by activated myeloid cells and was recently described to activate protease-activated-receptor-(PAR)-2 in extracellular compartments .
- Methods of Application: Cathepsin S inhibitors were used to control systemic and peripheral pathomechanisms of autoimmune tissue injury .
- Results or Outcomes: Cathepsin S blockade dose-dependently reversed aberrant systemic autoimmunity, e.g., plasma cytokines, activation of myeloid cells, and hypergammaglobulinemia. Especially IgG autoantibody production was suppressed .
Dry Eye Disease
- Application Summary: In a mouse model of dry eye disease, inhibition of Cathepsin S with a peptide-based inhibitor significantly lowered CatS activity in tears and the lacrimal gland .
- Methods of Application: A peptide-based inhibitor was used to inhibit CatS activity .
- Results or Outcomes: The inhibition of CatS reduced lymphocytic infiltration in the lacrimal gland and improved tear secretion .
Viral Infections
- Application Summary: Cathepsins play a key role in viral infections. They may promote the activation of the viral attachment glycoproteins and entry of the virus into target cells, antigen processing and presentation, enabling the virus to replicate in infected cells, up-regulation and processing of heparanase that facilitates the release of viral progeny and the spread of infection, and activation of cell death that may either favor viral clearance or assist viral propagation .
- Methods of Application: Cathepsin inhibitors are used to control these processes during viral infections .
- Results or Outcomes: The inhibition of cathepsins can potentially reduce the severity of viral infections .
Protease Inhibitors
- Application Summary: Cathepsin L Inhibitor I is used as a protease inhibitor in various biochemical applications .
- Methods of Application: The inhibitor is used in experiments to control the activity of Cathepsin L .
- Results or Outcomes: The use of this inhibitor can help in understanding the role of Cathepsin L in various biological processes .
Cellular Signaling
- Application Summary: Cathepsins are involved in cell signaling, extracellular matrix assembly/disassembly, and protein processing and trafficking through the plasma and nuclear membrane and between intracellular organelles .
- Methods of Application: Cathepsin inhibitors are used to study these processes .
- Results or Outcomes: The use of Cathepsin inhibitors can provide insights into the role of Cathepsins in cellular signaling .
Viral Infections
- Application Summary: Cathepsins play a key role in viral infections. They may promote the activation of the viral attachment glycoproteins and entry of the virus into target cells, antigen processing and presentation, enabling the virus to replicate in infected cells, up-regulation and processing of heparanase that facilitates the release of viral progeny and the spread of infection, and activation of cell death that may either favor viral clearance or assist viral propagation .
- Methods of Application: Cathepsin inhibitors are used to control these processes during viral infections .
- Results or Outcomes: The inhibition of cathepsins can potentially reduce the severity of viral infections .
Protease Inhibitors
- Application Summary: Cathepsin L Inhibitor I is used as a protease inhibitor in various biochemical applications .
- Methods of Application: The inhibitor is used in experiments to control the activity of Cathepsin L .
- Results or Outcomes: The use of this inhibitor can help in understanding the role of Cathepsin L in various biological processes .
Cellular Signaling
- Application Summary: Cathepsins are involved in cell signaling, extracellular matrix assembly/disassembly, and protein processing and trafficking through the plasma and nuclear membrane and between intracellular organelles .
- Methods of Application: Cathepsin inhibitors are used to study these processes .
- Results or Outcomes: The use of Cathepsin inhibitors can provide insights into the role of Cathepsins in cellular signaling .
Safety And Hazards
Zukünftige Richtungen
Despite significant success on animal models, none of the CatS inhibitors has entered phase III clinical trials, possibly due to species-specific differences in CatS as well as differences in the human versus mouse immune response . The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable .
Eigenschaften
IUPAC Name |
5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRVIHRERYCHBL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cathepsin inhibitor 1 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.